molecular formula C19H21N5O4 B11473965 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11473965
M. Wt: 383.4 g/mol
InChI Key: XVCNZXMQJLCSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide is a tetrazole-based compound that has garnered attention for its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Preparation Methods

The synthesis of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrazole ring.

    Acylation Reaction: The tetrazole intermediate is then subjected to acylation with 2-methoxyphenyl acetic acid or its derivatives to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays for its anti-inflammatory and analgesic properties.

    Medicine: One of the most promising applications is in cancer treatment, where it has demonstrated potent anti-cancer properties against various cancer cell lines, including breast, lung, and colon cancer cells.

    Industry: The compound’s unique properties make it suitable for use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The exact mechanism of action of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide is not fully understood. it is believed to exert its effects through the following pathways:

    Induction of Apoptosis: The compound induces programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.

    Inhibition of Enzymes and Signaling Pathways: It inhibits the activity of certain enzymes and signaling pathways that are crucial for cancer cell survival.

Comparison with Similar Compounds

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide can be compared with other tetrazole-based compounds, such as:

    2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-ethylphenyl)acetamide: Similar in structure but with an ethyl group instead of a methoxy group.

    2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide: Contains a fluorine atom instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O4/c1-4-28-17-11-13(9-10-16(17)27-3)19-21-23-24(22-19)12-18(25)20-14-7-5-6-8-15(14)26-2/h5-11H,4,12H2,1-3H3,(H,20,25)

InChI Key

XVCNZXMQJLCSHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.